molecular formula C17H14FN3O4S2 B2978599 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide CAS No. 896350-84-8

3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2978599
CAS No.: 896350-84-8
M. Wt: 407.43
InChI Key: RVQQPMSKOFFKKS-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy (4-position) and nitro (6-position) groups. The propanamide linker connects the benzothiazole moiety to a 4-fluorophenylthio group. The fluorinated arylthio group may enhance lipophilicity and metabolic stability, while the benzothiazole scaffold is commonly associated with antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-25-13-8-11(21(23)24)9-14-16(13)20-17(27-14)19-15(22)6-7-26-12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQQPMSKOFFKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenylthiol intermediate, which is then reacted with a suitable propanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share key motifs such as benzothiazole cores, arylthio groups, and amide linkers. Below is a comparative analysis with select compounds from the literature:

Compound Benzothiazole Substituents Arylthio/Other Groups Linker Key Properties/Bioactivity
Target Compound : 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide 4-methoxy, 6-nitro 4-fluorophenylthio Propanamide Hypothesized kinase inhibition; enhanced lipophilicity due to fluorine
1216418-08-4 () 6-nitro 4-chlorophenylthio Acetamide Hydrochloride salt improves solubility; chloro substituent increases steric bulk
GSK1570606A (): 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridin-2-yl 4-fluorophenyl Acetamide Reported kinase inhibition; pyridine enhances π-stacking interactions
7904688 (): 3-phenyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide None Phenyl, piperidinylphenyl Propanamide Structural flexibility from piperidine; potential antimicrobial activity

Key Observations:

In contrast, chloro (1216418-08-4) increases steric hindrance and lipophilicity . Methoxy at the 4-position (target compound) may improve solubility compared to purely hydrophobic substituents.

Biological Implications :

  • The fluorophenylthio group (target compound) balances metabolic stability and target affinity, whereas pyridinyl (GSK1570606A) may facilitate hydrogen bonding .

Physicochemical Properties:

  • LogP : Fluorine and nitro groups increase hydrophobicity, while methoxy and amide functionalities enhance solubility.
  • pKa : The nitro group (pKa ~ -1) and methoxy (pKa ~ 10) create a polarized electronic profile, influencing binding to charged residues .

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